1-(4,5-Dimethoxy-2-nitrophenyl)-2-phenylethanone
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Overview
Description
1-(4,5-Dimethoxy-2-nitrophenyl)-2-phenylethanone is an organic compound with a complex structure that includes both aromatic and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)-2-phenylethanone typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with phenylacetic acid under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired ketone product. Common reagents used in this synthesis include sulfuric acid and acetic anhydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-Dimethoxy-2-nitrophenyl)-2-phenylethanone undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products:
Reduction: 1-(4,5-Dimethoxy-2-aminophenyl)-2-phenylethanone.
Oxidation: 1-(4,5-Dimethoxy-2-nitrophenyl)-2-phenylacetic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-(4,5-Dimethoxy-2-nitrophenyl)-2-phenylethanone has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethoxy-2-nitrophenyl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, influencing cellular processes .
Comparison with Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Similar structure but with an alcohol functional group instead of a ketone.
4,5-Dimethoxy-2-nitrobenzaldehyde: Precursor in the synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)-2-phenylethanone.
1-(4,5-Dimethoxy-2-nitrophenyl)ethylamine: Similar structure with an amine functional group.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C16H15NO5 |
---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
1-(4,5-dimethoxy-2-nitrophenyl)-2-phenylethanone |
InChI |
InChI=1S/C16H15NO5/c1-21-15-9-12(13(17(19)20)10-16(15)22-2)14(18)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3 |
InChI Key |
QYPZLBYZPDFMBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)CC2=CC=CC=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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